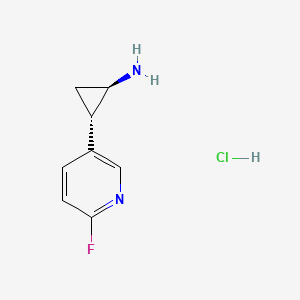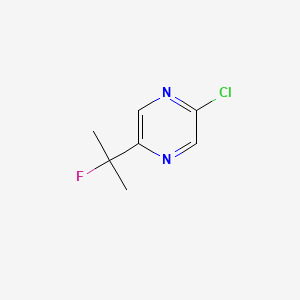![molecular formula C9H9F3OS B13560556 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol is an organic compound with the molecular formula C9H9F3OS It is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol group using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 4-(trifluoromethylthio)benzaldehyde using a palladium catalyst under hydrogen gas. This method offers higher yields and can be easily scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: 4-(trifluoromethylthio)benzaldehyde or 4-(trifluoromethylthio)benzoic acid.
Reduction: Various reduced derivatives depending on the specific reducing agent and conditions.
Substitution: Substituted phenyl derivatives with different functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its unique trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol is primarily influenced by its trifluoromethyl group, which can interact with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, allowing for better interaction with biological membranes and enzymes. This can lead to improved drug efficacy and reduced degradation by metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine: Similar structure but with an amine group instead of an alcohol group.
4-(Trifluoromethylthio)benzaldehyde: Precursor in the synthesis of 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a sulfanyl group attached to a phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H9F3OS |
|---|---|
Molekulargewicht |
222.23 g/mol |
IUPAC-Name |
2-[4-(trifluoromethylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 |
InChI-Schlüssel |
ONQDUHXEMIAREE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCO)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


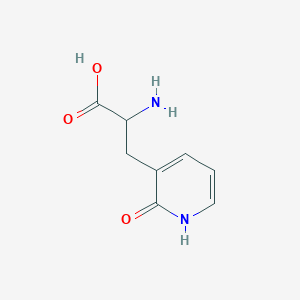
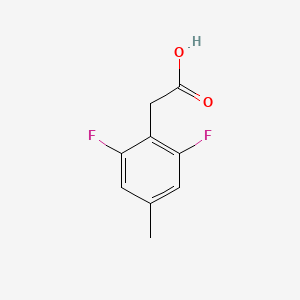
![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)

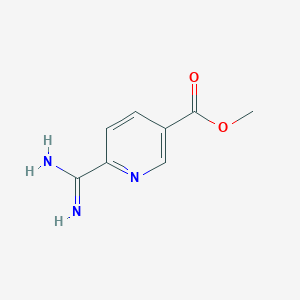
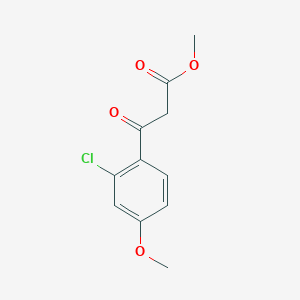
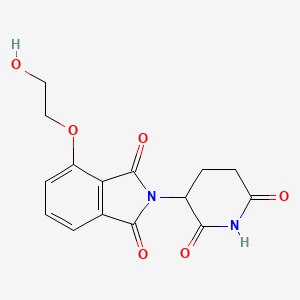
![[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)
![4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560511.png)


